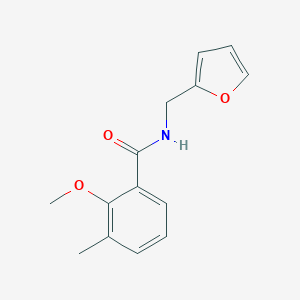![molecular formula C19H29N3O2 B244093 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B244093.png)
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide is a synthetic organic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide involves multiple steps, starting with the preparation of the core piperazine structure. The process typically includes:
Formation of the Piperazine Core: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.
Acylation: The piperazine core is then acylated using 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Group: The acylated piperazine is coupled with a phenyl group through a nucleophilic substitution reaction.
Final Amidation: The final step involves the amidation of the phenyl-piperazine intermediate with 2-methylpropanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the phenyl ring and piperazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, modulation of enzyme activity, and changes in gene expression.
相似化合物的比较
Similar Compounds
- 2-methyl-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Uniqueness
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide is unique due to its specific structural features, such as the presence of the piperazine ring and the 3-methylbutanoyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
属性
分子式 |
C19H29N3O2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC 名称 |
2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)13-18(23)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-19(24)15(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,20,24) |
InChI 键 |
SKRUBGQBBBBRCM-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)C |
规范 SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propionylamino)phenyl]-3-fluorobenzamide](/img/structure/B244011.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![N-{3-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B244015.png)
![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B244018.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)

![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B244033.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-3-fluorobenzamide](/img/structure/B244035.png)
